N-beta-Aminoethyl-gly-oet 2hcl
CAS No.: 24123-04-4
VCID: VC21539539
Molecular Formula: C6H16Cl2N2O2
Molecular Weight: 219.11 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Beta-Aminoethyl-Gly-Oet 2HCl, with the CAS number 24123-04-4, is a chemical compound widely utilized in various fields, including pharmaceutical research, biochemical studies, and cosmetic formulations. This compound is a white crystalline solid, known for its role as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders . Pharmaceutical DevelopmentN-Beta-Aminoethyl-Gly-Oet 2HCl serves as a crucial intermediate in the synthesis of drugs, especially those aimed at treating neurological conditions. Its versatility in chemical reactions makes it a valuable component in pharmaceutical research . Biochemical ResearchThis compound is used in studies related to amino acid metabolism and protein synthesis. It helps researchers understand cellular functions better by providing insights into biochemical pathways . Cosmetic FormulationsIn the cosmetic industry, N-Beta-Aminoethyl-Gly-Oet 2HCl is incorporated into skincare products due to its moisturizing properties. It enhances skin hydration and texture, making it a sought-after ingredient in skincare formulations . Food IndustryThe compound acts as a flavor enhancer and stabilizer in food products. It contributes to improved taste and shelf life, making it beneficial for the food industry . Diagnostic ApplicationsN-Beta-Aminoethyl-Gly-Oet 2HCl is utilized in the development of diagnostic reagents. It aids in the detection of specific biomarkers in clinical settings, which is crucial for diagnostic purposes . Applications Table
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 24123-04-4 | ||||||||||||
Product Name | N-beta-Aminoethyl-gly-oet 2hcl | ||||||||||||
Molecular Formula | C6H16Cl2N2O2 | ||||||||||||
Molecular Weight | 219.11 g/mol | ||||||||||||
IUPAC Name | 2-[2-(dimethylamino)ethylamino]acetic acid;dihydrochloride | ||||||||||||
Standard InChI | InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-7-5-6(9)10;;/h7H,3-5H2,1-2H3,(H,9,10);2*1H | ||||||||||||
Standard InChIKey | RHKQTVNTKKSWFY-UHFFFAOYSA-N | ||||||||||||
SMILES | CN(C)CCNCC(=O)O.Cl.Cl | ||||||||||||
Canonical SMILES | CCOC(=O)CNCCN.Cl.Cl | ||||||||||||
Synonyms | 24123-04-4;N-BETA-AMINOETHYL-GLY-OET2HCL;SCHEMBL3135179;MolPort-028-959-392;N-beta-Aminoethyl-Gly-OEt.2HCl;N-BETA-AMINOETHYL-GLY-OET2HCL;V4614;K-6505 | ||||||||||||
PubChem Compound | 74889816 | ||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume